10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
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Overview
Description
10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with a unique structure that includes a methanobenzo[g][1,3,5]oxadiazocin ring system
Preparation Methods
The synthesis of 10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7310^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring safety and efficiency. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.
Chemical Reactions Analysis
10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common reagents used in these reactions include hydrogen gas, metal catalysts, strong acids, and bases. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. .
Materials Science: The compound’s unique ring system makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes and pathways, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar compounds to 10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one include other methanobenzo[g][1,3,5]oxadiazocin derivatives and compounds with similar functional groups. These compounds may share some chemical properties but differ in their biological activities and applications. Examples include:
- 2-(2,4-dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine .
- 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine .
The uniqueness of this compound lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
10-(5-chloro-2-methoxyphenyl)-9-methyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c1-18-9-13(12-8-11(22(24)25)4-6-15(12)27-18)20-17(23)21(18)14-7-10(19)3-5-16(14)26-2/h3-8,13H,9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXKKEISWSBDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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